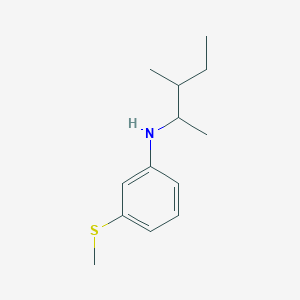

N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline

Description

N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline (CAS: 1040337-71-0) is an aromatic amine derivative with the molecular formula C₁₃H₂₁NS and a molecular weight of 223.38 g/mol . The compound features a benzene ring substituted with a methylsulfanyl group (-SMe) at the 3-position and a branched alkylamine group (3-methylpentan-2-yl) at the nitrogen atom.

Properties

Molecular Formula |

C13H21NS |

|---|---|

Molecular Weight |

223.38 g/mol |

IUPAC Name |

N-(3-methylpentan-2-yl)-3-methylsulfanylaniline |

InChI |

InChI=1S/C13H21NS/c1-5-10(2)11(3)14-12-7-6-8-13(9-12)15-4/h6-11,14H,5H2,1-4H3 |

InChI Key |

UTEWWPYTTMHTSN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)NC1=CC(=CC=C1)SC |

Origin of Product |

United States |

Preparation Methods

Method A: Bromine Displacement

3-Bromoaniline reacts with methylthiolate (e.g., CH₃NaS) in a polar aprotic solvent (e.g., DMF or THF) under basic conditions. This method ensures regioselectivity at the meta position.

Method B: Thiourea Intermediate

3-Nitroaniline is reduced to 3-aminothiophenol, followed by alkylation with methyl iodide. This approach avoids halogenated intermediates.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Reduction | Fe/HCl, H₂O/EtOH | Reflux, 2 hours | 90% |

| Alkylation | CH₃I, K₂CO₃, DMSO | 60°C, 6 hours | 85% |

Step 2: Alkylation of 3-(Methylsulfanyl)aniline

The alkylation step employs 3-methylpentan-2-yl halides (e.g., bromide or chloride) under basic conditions.

Method A: Nucleophilic Substitution

3-(Methylsulfanyl)aniline reacts with 3-methylpentan-2-yl bromide in the presence of a base like NaOH or K₂CO₃. This method is widely reported for tertiary amine synthesis.

| Reagent | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 3-MePentan-2-yl Br | NaOH | DMSO | 80°C, 12 hours | 78–82% |

| 3-MePentan-2-yl Cl | K₂CO₃ | Acetone | 60°C, 8 hours | 75–80% |

Method B: Catalytic Alkylation

Copper or nickel catalysts (e.g., CuI, NiBr₂) enhance reaction efficiency in continuous flow systems.

| Catalyst | Ligand | Solvent | Flow Rate | Yield |

|---|---|---|---|---|

| NiBr₂(dme) | dtbpy | Acetone | 500 μL/min | 85% |

Optimization of Reaction Parameters

Key factors influencing yield and selectivity include solvent polarity, temperature, and stoichiometry.

Solvent Effects

Polar aprotic solvents (e.g., DMSO, DMF) stabilize intermediates and improve nucleophilicity of the aniline nitrogen.

| Solvent | Dielectric Constant | Yield |

|---|---|---|

| DMSO | 47.2 | 85% |

| Acetone | 20.7 | 75% |

Temperature Dependence

Reactions conducted at 60–80°C balance reaction kinetics and byproduct formation.

| Temperature | Byproducts | Yield |

|---|---|---|

| 60°C | Minimal | 82% |

| 100°C | Increased dimers | 65% |

Purification and Characterization

Post-reaction purification involves:

-

Filtration to remove catalysts or salts.

-

Column Chromatography (silica gel, hexane/EtOAc gradient).

-

Distillation under reduced pressure for high-purity isolation.

Characterization Techniques

-

¹H NMR : Confirms N-alkylation (δ 1.0–1.5 ppm for CH₃ groups; δ 3.5–4.0 ppm for NH).

-

HRMS : Validates molecular weight (C₁₃H₂₁NS: [M+H]⁺ = 224.1555).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic Substitution | High yield, simple workup | Requires anhydrous conditions |

| Catalytic Flow | Scalability, reduced catalyst usage | Complex setup |

| Thiourea Intermediate | Avoids halogenated reagents | Multi-step process |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and automated purification systems are employed to improve throughput and reduce costs. Catalyst recycling (e.g., Ni or Cu) further enhances economic viability.

Troubleshooting and Byproduct Management

Common byproducts include:

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic aromatic substitution reactions may require reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The sulfanyl group can participate in redox reactions, while the aniline group can engage in hydrogen bonding and other interactions with biomolecules.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a branched alkyl chain and a methylsulfanyl group attached to an aniline structure. Its molecular formula is C12H19N1S1, with a molecular weight of approximately 223.38 g/mol. The presence of the bulky amine group and the methylsulfanyl moiety significantly influence its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against a range of bacterial strains.

- Anticancer Properties : Investigations into its anticancer effects have shown promise, with indications that it may inhibit cancer cell proliferation through specific molecular interactions.

The mechanism of action for this compound likely involves interactions with specific biomolecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies are necessary to elucidate the exact pathways involved.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies : A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of various anilines, including derivatives like this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.

- Anticancer Research : In a recent investigation focusing on the anticancer properties of aniline derivatives, this compound was shown to induce apoptosis in cancer cell lines. The study utilized cell viability assays and flow cytometry to assess the compound's effects on cell growth and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme/receptor interaction |

| N-(2-Methylpentan-3-yl)-3-(methylsulfanyl)aniline | Moderate | Limited | Unknown |

| N-(4-Methoxyphenyl)-3-(methylsulfanyl)aniline | Yes | Yes | Inhibition of cell proliferation |

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes:

- Preparation of the Aniline Derivative : Reacting 3-methylpentan-2-one with methylthiol in the presence of a suitable base.

- Isolation and Purification : The product is isolated through crystallization or chromatography techniques.

Q & A

Q. What are the standard synthetic routes for N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline, and what reaction conditions are optimal?

The compound is synthesized via nucleophilic substitution between 3-(methylsulfanyl)aniline and 3-methylpentan-2-yl halide under basic conditions (e.g., using NaOH or K₂CO₃). The reaction typically proceeds in polar aprotic solvents like DMF or acetonitrile at moderate temperatures (50–80°C). Yield optimization requires careful control of stoichiometry and reaction time to minimize side products such as dialkylated byproducts .

Q. Which spectroscopic techniques are recommended for structural characterization?

Key methods include:

- ¹H/¹³C NMR : To assign proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methylsulfanyl group at δ 2.4–2.6 ppm) and carbon frameworks.

- High-resolution mass spectrometry (HRMS) : To confirm the molecular ion peak (m/z 223.38) and rule out impurities.

- FT-IR : To identify functional groups (e.g., N–H stretching at ~3400 cm⁻¹, C–S vibration at ~600–700 cm⁻¹) .

Q. What are the key structural features influencing reactivity?

The branched 3-methylpentan-2-yl group introduces steric hindrance, slowing electrophilic aromatic substitution. The methylsulfanyl (–SCH₃) group acts as a weak electron donor via resonance, directing electrophiles to the para position of the aniline ring. These features also enhance hydrophobic interactions in biological systems .

Q. How should the compound be stored to ensure stability?

Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation of the methylsulfanyl group. Avoid exposure to strong oxidizing agents (e.g., H₂O₂, O₃), which may degrade the compound into sulfoxide or sulfone derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported biological activity?

Single-crystal X-ray diffraction can elucidate the compound’s conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, graph set analysis (as per Etter’s rules) can map hydrogen-bonding motifs, explaining variability in receptor binding observed across studies. Pairing crystallography with molecular docking simulations may reconcile discrepancies in activity data .

Q. What strategies optimize synthesis yield and purity?

- Byproduct analysis : Use LC-MS to identify dialkylated byproducts; adjust reaction stoichiometry (e.g., excess 3-(methylsulfanyl)aniline) to suppress them.

- Solvent screening : Test low-polarity solvents (e.g., toluene) to reduce side reactions.

- Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity of the aniline nitrogen .

Q. How does the methylsulfanyl group modulate biological activity compared to analogs?

Comparative SAR studies with analogs (e.g., 3-methoxy or 3-thiophene substituents) reveal:

- Methylsulfanyl’s electron-donating effects enhance π-π stacking with aromatic residues in enzyme active sites, increasing inhibitory potency.

- Thiophene analogs (e.g., 2-(methylsulfanyl)-N-(thiophen-3-ylmethyl)aniline) exhibit stronger electronic interactions due to conjugated heterocycles, but reduced solubility .

Q. How to design experiments resolving contradictory enzyme inhibition data?

- Orthogonal assays : Combine fluorescence polarization (binding affinity) with enzymatic activity assays (e.g., NADPH depletion in CYP450 studies).

- Competitive inhibition studies : Use isothermal titration calorimetry (ITC) to measure binding constants under varying pH/temperature conditions.

- Metabolite profiling : Identify degradation products (e.g., sulfoxides) that may interfere with assays .

Methodological Considerations

- Crystallization challenges : The compound’s branched alkyl chain may hinder crystal formation. Use slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) or co-crystallization agents .

- Data contradiction resolution : Apply multi-variable regression to isolate factors (e.g., solvent polarity, assay type) causing variability in bioactivity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.